molecular formula C7H15NO B13561816 5-(Propan-2-yl)pyrrolidin-3-ol

5-(Propan-2-yl)pyrrolidin-3-ol

Cat. No.: B13561816
M. Wt: 129.20 g/mol
InChI Key: DKVOCZOSQQNGBI-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound has various applications in research and industry, particularly in the synthesis of bioactive molecules and as a chiral auxiliary in asymmetric synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 3-chloropropylamine derivative, with an appropriate ketone or aldehyde. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used .

Another method involves the reduction of a pyrrolidinone derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor by binding to an enzyme’s active site and preventing substrate access . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Propan-2-yl)pyrrolidin-3-ol is unique due to the presence of both the isopropyl and hydroxyl groups, which confer specific stereochemical and electronic properties. These features enhance its utility as a chiral auxiliary and its potential biological activities .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

5-propan-2-ylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-5(2)7-3-6(9)4-8-7/h5-9H,3-4H2,1-2H3

InChI Key

DKVOCZOSQQNGBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CN1)O

Origin of Product

United States

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